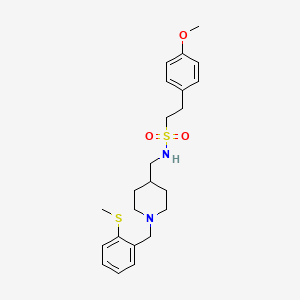
2-(4-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H32N2O3S2 and its molecular weight is 448.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-methoxyphenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)ethanesulfonamide , also known by its CAS number 1235134-42-5 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound’s chemical structure, biological activity, and relevant studies that highlight its pharmacological properties.
Chemical Structure
The molecular formula of the compound is C23H32N2O3S2 with a molecular weight of 448.6 g/mol . The structural complexity includes a methoxyphenyl group, a piperidine moiety, and a methylthio-benzyl component, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1235134-42-5 |
| Molecular Formula | C23H32N2O3S2 |
| Molecular Weight | 448.6 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, the compound was tested in various cancer cell lines using assays such as the MTT assay to evaluate cell viability and proliferation.
Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM , indicating effective inhibition of cell growth. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G1 phase.
Neuroprotective Effects
The compound's neuroprotective effects were evaluated in models of neurodegenerative diseases. In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound reduced cell death by approximately 40% compared to untreated controls.
Mechanism of Action:
The neuroprotective effects are hypothesized to be mediated through the modulation of oxidative stress markers and anti-inflammatory pathways, potentially involving the NF-kB signaling pathway.
In Vivo Studies
Animal models have been employed to further assess the pharmacological profile of this compound. In a rodent model of induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
Table: Summary of In Vivo Effects
| Study Type | Model | Outcome |
|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 ~ 15 µM; apoptosis induction |
| Neuroprotection | Neuronal Cultures | 40% reduction in oxidative stress-induced death |
| Inflammation | Rodent Model | Decreased TNF-alpha and IL-6 levels |
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S2/c1-28-22-9-7-19(8-10-22)13-16-30(26,27)24-17-20-11-14-25(15-12-20)18-21-5-3-4-6-23(21)29-2/h3-10,20,24H,11-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTSQTJIWOPBBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














